

# A Comparative Analysis of Off-Target Binding: OncoACP3 vs. PSMA Ligands

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## Compound of Interest

Compound Name: OncoACP3

Cat. No.: B15562980

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OTELFINGEN, SWITZERLAND & BOSTON, MA – December 7, 2025 – In the rapidly evolving landscape of targeted radionuclide therapy for prostate cancer, two prominent molecular targets have emerged: Prostate-Specific Membrane Antigen (PSMA) and Prostatic Acid Phosphatase (ACP3). This guide provides a detailed comparative analysis of the off-target binding profiles of the novel ACP3-targeting ligand, **OncoACP3**, and various established PSMA-targeting ligands. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the key differentiators in their preclinical and clinical performance.

## Executive Summary

Prostate-specific membrane antigen (PSMA) has been a cornerstone in the theranostics of prostate cancer. However, on-target, off-tumor binding in tissues such as the salivary glands, lacrimal glands, kidneys, and small intestine has been associated with treatment-limiting toxicities. Prostatic Acid Phosphatase (ACP3), a target with high expression in prostate cancer and minimal expression in most healthy tissues, presents a promising alternative. The novel ligand, **OncoACP3**, demonstrates a highly favorable biodistribution profile with significantly lower uptake in key off-target organs compared to PSMA ligands, potentially offering a wider therapeutic window.

## Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data on binding affinities and in vivo biodistribution of **OncoACP3** and representative PSMA ligands.

Table 1: In Vitro Binding Affinities

Ligand	Target	Binding Affinity (IC50/Ki)	Cell Line	Reference
OncoACP3	ACP3	Picomolar range (qualitative)	-	[1][2]
[ <sup>177</sup> Lu]Lu-PSMA-617	PSMA	IC50: ~17.7 nM, Ki: ~7.2 nM	LNCaP	[3]
RPS-072	PSMA	IC50: 6.7 ± 3.7 nM	-	[4]
RPS-077	PSMA	IC50: 1.7 ± 0.3 nM	-	[4]
[ <sup>111</sup> In]In-DOTA-PSMA-617	PSMA	IC50: 52.7 nM	LS174T-PSMA	[5]
<sup>18</sup> F-PSMA-1007	PSMA	IC50: 4.2 ± 0.5 nM	-	[5]

Note: Direct head-to-head comparative in vitro binding assays of **OncoACP3** against a panel of PSMA ligands on both ACP3 and PSMA targets are not yet publicly available. The picomolar affinity of **OncoACP3** is based on statements from the developing company.

Table 2: Comparative Biodistribution in Humans ([<sup>68</sup>Ga]Ga-**OncoACP3**-DOTA vs. [<sup>18</sup>F]F-PSMA-1007)

Organ	Mean SUVmean ([ <sup>68</sup> Ga]Ga- OncoACP3-DOTA)	Mean SUVmean ([ <sup>18</sup> F]F-PSMA-1007)	P-value
Liver	4.3	13.2	< 0.001
Renal Parenchyma	7.0	14.5	< 0.001
Parotid Gland	1.3	17.3	< 0.001
Lacrimal Gland	1.2	8.6	< 0.001
Blood Pool	4.0	1.1	< 0.001

Data derived from a retrospective analysis in prostate cancer patients[6].

Table 3: Comparative Preclinical Biodistribution of PSMA Ligands in Mice (%ID/g)

Organ	[ <sup>177</sup> Lu]Lu-PSMA-617 (4h p.i.)	[ <sup>68</sup> Ga]Ga-PSMA-11 (1h p.i.)
Blood	0.29 ± 0.04	0.25 ± 0.04
Liver	0.44 ± 0.06	0.27 ± 0.04
Spleen	0.12 ± 0.02	1.0 ± 0.2
Kidneys	3.51 ± 0.81	23.2 ± 4.5
Salivary Glands	-	3.0 ± 1.0
Tumor (LNCaP)	23.31 ± 0.94	-
Tumor (PC3 PIP)	-	19.5 ± 1.8

Data compiled from separate preclinical studies[7][8]. Direct comparative preclinical biodistribution of **OncoACP3** with these specific PSMA ligands under identical conditions is not yet published.

## Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

## Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (IC<sub>50</sub> and K<sub>i</sub> values) of a ligand for its target receptor.

Protocol Outline:

- **Cell Culture:** PSMA-positive (e.g., LNCaP) or ACP3-positive prostate cancer cells are cultured to a suitable confluence in 96-well plates.
- **Ligand Preparation:** Serial dilutions of the unlabeled competitor ligand (e.g., **OncoACP3**, PSMA-617) are prepared. A fixed, low concentration of a radiolabeled ligand targeting the same receptor (e.g., [<sup>177</sup>Lu]Lu-PSMA-617) is also prepared.
- **Incubation:** The cells are incubated with the fixed concentration of the radioligand and varying concentrations of the competitor ligand. This incubation is carried out at 37°C for a predetermined time to reach binding equilibrium.
- **Washing:** Unbound radioligand is removed by washing the cells with a cold buffer solution.
- **Lysis and Measurement:** The cells are lysed, and the radioactivity of the bound ligand is measured using a gamma counter or liquid scintillation counter.
- **Data Analysis:** The data is plotted as the percentage of specific binding versus the log concentration of the competitor ligand. A sigmoidal curve is fitted to the data to determine the IC<sub>50</sub> value. The K<sub>i</sub> value is then calculated using the Cheng-Prusoff equation.

## In Vivo Biodistribution Studies in Mice

These studies are essential to evaluate the uptake and clearance of a radiolabeled ligand in various organs and the tumor.

Protocol Outline:

- **Animal Model:** Immunodeficient mice (e.g., BALB/c nude) are subcutaneously or orthotopically implanted with human prostate cancer cells (e.g., LNCaP for PSMA, HT-1080.hACP3 for ACP3).
- **Radioligand Administration:** Once tumors reach a specified size, a defined activity of the radiolabeled ligand (e.g., [ $^{177}\text{Lu}$ ]Lu-PSMA-617, [ $^{177}\text{Lu}$ ]Lu-**OncoACP3**-DOTAGA) is administered intravenously.
- **Tissue Harvesting:** At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized. Blood, tumor, and a comprehensive panel of organs are collected and weighed.
- **Radioactivity Measurement:** The radioactivity in each tissue sample is measured using a gamma counter.
- **Data Analysis:** The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also determined.

## PET/CT Imaging in Patients

Positron Emission Tomography/Computed Tomography (PET/CT) is used to visualize the in vivo distribution of the radiotracer in humans.

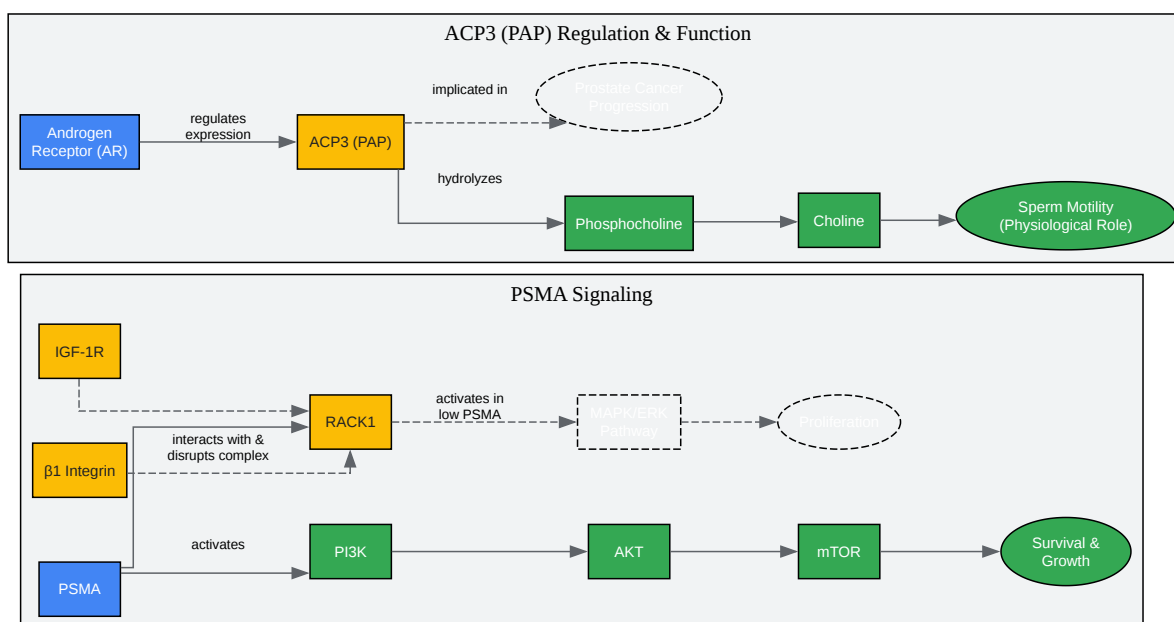
### Protocol Outline:

- **Patient Preparation:** Patients may be required to fast for a certain period before the scan. Hydration is encouraged to promote the clearance of the radiotracer.
- **Radiotracer Administration:** A specific activity of the radiolabeled ligand (e.g., [ $^{68}\text{Ga}$ ]Ga-**OncoACP3**-DOTA, [ $^{18}\text{F}$ ]F-PSMA-1007) is administered intravenously.
- **Uptake Phase:** There is a waiting period (typically 60-120 minutes) to allow for the radiotracer to distribute throughout the body and accumulate in the target tissues.
- **Image Acquisition:** The patient is positioned in the PET/CT scanner, and images are acquired, typically from the mid-thigh to the base of the skull.

- Image Analysis: The PET images are reconstructed and fused with the CT images for anatomical localization. The uptake in tumors and organs is quantified using the Standardized Uptake Value (SUV).

## Mandatory Visualization

### Signaling Pathways



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Caption: Comparative signaling contexts for PSMA and ACP3.

## Experimental Workflows



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